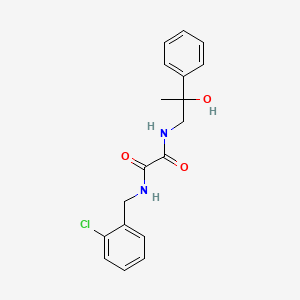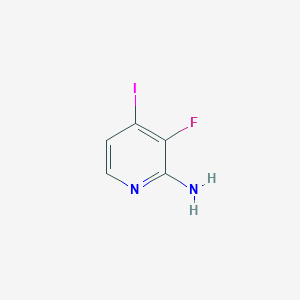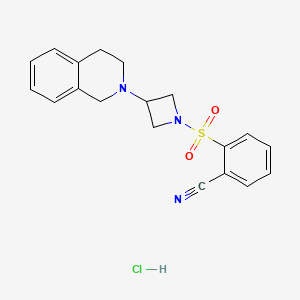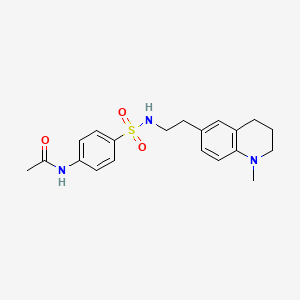
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a 1,2,3,4-tetrahydroquinoline moiety, which is a type of heterocyclic compound . The molecule also contains a sulfamoyl group and an acetamide group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves cyclization reactions . For example, the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 1,2,3,4-tetrahydroquinoline moiety would contribute a bicyclic structure, while the sulfamoyl, acetamide, and phenyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For instance, the tetrahydroquinoline moiety might undergo electrophilic substitutions or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 1,2,3,4-tetrahydroisoquinoline has a boiling point of 232-233 °C and a density of 1.064 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has explored their structural aspects and properties. Studies have shown that these compounds can form gels or crystalline solids upon treatment with various mineral acids, with their structural formation influenced by the nature of the acid's anions. Additionally, these compounds exhibit enhanced fluorescence emission in certain conditions, suggesting potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methods
The synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines through Pummerer-type cyclization highlights a methodological approach to generating structurally complex isoquinolines. This method involves the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, demonstrating the versatility of cyclization reactions in constructing heterocyclic compounds (Toda et al., 2000).
Biological Activities and Applications
Compounds structurally related to N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide have been studied for their potential pharmacological activities. For example, certain derivatives have shown promising antimalarial activity, with structural-activity relationship studies revealing correlations between substituent characteristics and antimalarial potency. This suggests potential therapeutic applications for these compounds in treating malaria (Werbel et al., 1986).
Additionally, novel anilidoquinoline derivatives have been synthesized and evaluated for their efficacy against Japanese encephalitis. These studies have shown significant antiviral and antiapoptotic effects in vitro, indicating the potential for these compounds to be developed into therapeutic agents for viral encephalitis (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(24)22-18-6-8-19(9-7-18)27(25,26)21-12-11-16-5-10-20-17(14-16)4-3-13-23(20)2/h5-10,14,21H,3-4,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUFOQOZIZYOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2757311.png)

![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)
![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)
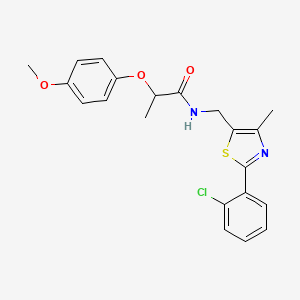
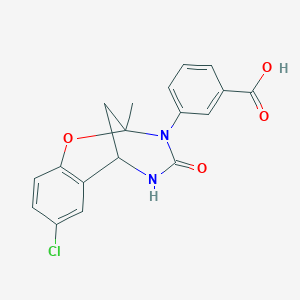
![N-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2757324.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)

